- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild OxidantOrganic Letters, 2017, 19(21), 5772-5775,
Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
Nome del prodotto:3-Bromo-4-phenylpyridine
Numero CAS:88345-89-5
MF:C11H8BrN
MW:234.091921806335
MDL:MFCD04114247
CID:721055
PubChem ID:2762928
3-Bromo-4-phenylpyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyridine,3-bromo-4-phenyl-
- 3-BROMO-4-PHENYLPYRIDINE
- 3-bromanyl-4-phenyl-pyridine
- 4-Phenyl-3-bromopyridine
- Pyridine,3-bromo-4-phenyl
- 3-Bromo-4-phenylpyridine (ACI)
- AKOS023671717
- J-511946
- SY036468
- DB-015235
- SCHEMBL1203821
- DTXSID70376582
- BL000497
- 88345-89-5
- MFCD04114247
- CS-0156411
- LVNPADQPUYHCOR-UHFFFAOYSA-N
- AS-45740
- 3-Bromo-4-phenylpyridine
-
- MDL: MFCD04114247
- Inchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
- Chiave InChI: LVNPADQPUYHCOR-UHFFFAOYSA-N
- Sorrisi: BrC1C(C2C=CC=CC=2)=CC=NC=1
Proprietà calcolate
- Massa esatta: 232.98400
- Massa monoisotopica: 232.984
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 154
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 12.9A^2
Proprietà sperimentali
- Densità: 1.426
- Punto di fusione: 49-50
- Punto di ebollizione: 293 ºC
- Punto di infiammabilità: 131 ºC
- Indice di rifrazione: 1.606
- PSA: 12.89000
- LogP: 3.51110
3-Bromo-4-phenylpyridine Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
-
Identificazione dei materiali pericolosi:
3-Bromo-4-phenylpyridine Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-Bromo-4-phenylpyridine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 250mg |
¥548.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1200639-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 95% | 10g |
$1275 | 2024-07-23 | |
Apollo Scientific | OR9978-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 250mg |
£25.00 | 2025-02-21 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 50mg |
205.0CNY | 2021-07-14 | |
Alichem | A023023232-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$1696.80 | 2023-08-31 | |
TRC | B750993-10mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM120980-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$202 | 2023-02-17 | |
Alichem | A023023232-500mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 500mg |
$1019.20 | 2023-08-31 | |
Matrix Scientific | 187928-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10g |
$1296.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 100mg |
¥366.0 | 2022-04-28 |
3-Bromo-4-phenylpyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
Riferimento
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathwayChemical Communications (Cambridge, 2012, 48(96), 11769-11771,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Riferimento
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Organic Letters,
2019,
21(22),
9183-9187
,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
3-Bromo-4-phenylpyridine Raw materials
- 2-Bromocyclopent-2-enone
- Phenylboronic acid
- 3,4-Dibromopyridine
- 3-Bromopyridine
- 2-Bromo-3-phenyl-2-cyclopenten-1-one
- 2-Bromo-1-phenyl-2-cyclopenten-1-ol
3-Bromo-4-phenylpyridine Preparation Products
3-Bromo-4-phenylpyridine Letteratura correlata
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
88345-89-5 (3-Bromo-4-phenylpyridine) Prodotti correlati
- 2169064-97-3(5-(cyclohex-1-en-1-yl)-1-methyl-1,2,3,6-tetrahydropyridine)
- 425617-51-2(N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine)
- 2137493-32-2(3,4-Morpholinedicarboxylic acid, 2-methyl-, 3-(chloromethyl) 4-(1,1-dimethylethyl) ester)
- 58263-75-5(1-(4-Chlorophenyl)-1-phenylhydrazine)
- 897468-61-0(6-methoxy-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)
- 1499807-20-3(2-Amino-1-(1H-pyrrol-2-yl)propan-1-one)
- 1251220-72-0(3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid)
- 1932130-51-2((R)-benzyl 2-(aminomethyl)azetidine-1-carboxylate)
- 2059971-64-9(N1,N1,1-trimethylcyclohexane-1,4-diamine)
- 2228281-03-4(4-chloro-2-1-(hydroxymethyl)cyclopropyl-6-methoxyphenol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine

Purezza:99%
Quantità:5g
Prezzo ($):345.0